3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide
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Overview
Description
3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the bromination of a precursor compound, followed by sulfonylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of halogen atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-chloroaniline
- 4-methoxybenzenesulfonamide
- N-(4-chlorophenyl)sulfonyl-4-methoxybenzenamine
Uniqueness
Compared to similar compounds, 3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C19H16BrClN2O5S2 |
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Molecular Weight |
531.8g/mol |
IUPAC Name |
3-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H16BrClN2O5S2/c1-28-19-11-10-17(12-18(19)20)30(26,27)23-15-6-8-16(9-7-15)29(24,25)22-14-4-2-13(21)3-5-14/h2-12,22-23H,1H3 |
InChI Key |
KNWWEQPTBHIDSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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